Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl]acetamide. This intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Various amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar in structure but with different substituents.
2-Amino-2-methyl-1-propanol: Shares some structural features but differs in functional groups.
Uniqueness
Propyl 2-[(2,2-dimethylpropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its benzothiophene ring and specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27NO3S |
---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
propyl 2-(2,2-dimethylpropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H27NO3S/c1-6-9-22-16(20)14-12-8-7-11(2)10-13(12)23-15(14)19-17(21)18(3,4)5/h11H,6-10H2,1-5H3,(H,19,21) |
InChI Key |
AXYILPIOMQQSJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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